WDR5-0103 hydrochloride is a small molecule that serves as a potent inhibitor of the MLL (Mixed-Lineage Leukemia) complex, which is involved in histone methylation processes critical for gene regulation. This compound has garnered attention in the field of epigenetics due to its ability to selectively inhibit the activity of specific histone methyltransferases, particularly those in the SET1/MLL family. The compound's mechanism of action and its potential therapeutic applications make it a significant focus of research in cancer biology and neurodegenerative diseases.
WDR5-0103 hydrochloride is derived from earlier research on WDR5-binding compounds, specifically designed to target the interaction between WDR5 and histone methyltransferases. The synthesis of WDR5-0103 was developed through chemical modifications of precursor compounds, such as WDR5-47 and WDR5-0102, which were characterized for their biological activity against histone methyltransferase enzymes .
WDR5-0103 hydrochloride is classified as a chemical inhibitor within the broader category of epigenetic modulators. It specifically targets the WDR5 protein, a core component of several histone methyltransferase complexes, thereby influencing chromatin structure and gene expression.
The synthesis of WDR5-0103 hydrochloride involves multi-step organic reactions. Initial steps typically include the reaction of 2-amino-4-nitrofluorobenzene with benzoyl chloride in dichloromethane, followed by treatment with N-methylpiperidine in dimethylformamide. The nitro group is then reduced to an amine through catalytic hydrogenation, and further reactions yield the final product .
The purity of synthesized compounds is confirmed using techniques such as proton nuclear magnetic resonance spectroscopy. For instance, WDR5-0103 has been reported to have a purity exceeding 98%, ensuring reliable biological activity in subsequent assays .
The molecular structure of WDR5-0103 hydrochloride features a complex arrangement that allows it to effectively bind to the WDR5 protein. The specific binding interactions are facilitated by its functional groups that engage in non-covalent interactions with the binding site on WDR5 .
Crystallographic studies have elucidated the binding mode of WDR5-0103 within the WDR5 protein complex, revealing key interactions that stabilize its binding and inhibit enzymatic activity. Structural data indicate that WDR5-0103 competes for the same binding site as histone peptides .
WDR5-0103 hydrochloride primarily acts by inhibiting the enzymatic activity of histone methyltransferases. It disrupts the interaction between WDR5 and its associated methyltransferases, leading to decreased levels of trimethylated histone H3 at lysine 4 (H3K4me3), a marker associated with active transcription .
Inhibition assays demonstrate that WDR5-0103 has a dissociation constant (Kd) of approximately 450 nM for SET1/MLL family methyltransferases, indicating high potency and selectivity against these targets compared to other histone methyltransferases .
The mechanism by which WDR5-0103 exerts its effects involves competitive inhibition at the binding site on WDR5. By occupying this site, WDR5-0103 prevents the recruitment of histone substrates necessary for methylation by the MLL complex .
Experimental evidence shows that treatment with WDR5-0103 results in significant reductions in H3K4me3 levels without affecting other histone modifications like H3K27me3, highlighting its specificity . This specificity is crucial for minimizing off-target effects during therapeutic applications.
WDR5-0103 hydrochloride is typically presented as a white to off-white solid. Its solubility characteristics allow it to be used effectively in various biological assays.
The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions. Its molecular weight and structural attributes facilitate its role as a small-molecule inhibitor .
WDR5-0103 hydrochloride has significant potential applications in cancer research, particularly in targeting tumors exhibiting dysregulation of histone methylation patterns. It has been shown to enhance the efficacy of immunotherapies by modulating immune escape mechanisms in pancreatic cancer models . Additionally, its role in restoring synaptic function and memory-related behaviors in neurodegenerative models underscores its therapeutic potential beyond oncology .
WDR5-0103 hydrochloride antagonizes the WD40 repeat domain of WDR5 by competitively occupying its central peptide-binding pocket, which typically accommodates the WIN (WDR5-interacting) motif of MLL (KMT2) proteins. This pocket recognizes the conserved arginine-containing "WIN site" (Arg3765 in human MLL1). Structural analyses confirm that WDR5-0103 binds with a dissociation constant (Kd) of 450 nM, directly competing with MLL-derived peptides and histone H3 N-terminal tails [1] [3] [5]. Biophysical studies (e.g., isothermal titration calorimetry) demonstrate that this small molecule disrupts critical hydrogen bonds and hydrophobic interactions between WDR5 and MLL, effectively displacing endogenous binding partners [1] [5].
By blocking WDR5-MLL binding, WDR5-0103 prevents the assembly of the MLL core complex (comprising MLL, WDR5, RbBP5, and ASH2L). This complex requires WDR5 as a structural scaffold for stability and catalytic activity. Biochemical assays show that WDR5-0103 reduces H3K4 methyltransferase activity in vitro, with inhibition efficacy enhanced at lower complex concentrations—consistent with WDR5’s role in complex stabilization [1] [8]. Loss of complex integrity impairs the recruitment of downstream cofactors necessary for histone modification, thereby suppressing oncogenic gene expression in MLL-rearranged leukemias [1] [8].
Table 1: Key Biophysical and Functional Properties of WDR5-0103
| Property | Value | Assay System | Functional Consequence |
|---|---|---|---|
| Binding Affinity (Kd) | 450 nM | ITC, DSF | Blocks MLL peptide binding to WDR5 |
| IC50 (MLL complex) | ~5–10 μM | In vitro HMT assay | Reduces H3K4me3 catalysis by >50% |
| Selectivity vs. SETD7 | >100-fold | Panel screening | No inhibition at 50 μM |
Beyond MLL complexes, WDR5 facilitates MYC-driven oncogenesis by bridging MYC to chromatin. WDR5-0103 disrupts the WDR5-MYC interaction, preventing MYC from localizing to promoters of target genes (e.g., EIF4E, CDK4). Chromatin immunoprecipitation sequencing (ChIP-seq) in cancer cells confirms reduced MYC occupancy at these loci post-treatment, impairing transcriptional initiation [4] [8]. This mechanism is distinct from MLL complex disruption, highlighting WDR5’s dual role in epigenetic regulation and transcription factor recruitment.
Transcriptomic analyses reveal that WDR5-0103 downregulates MYC-driven proliferative and metabolic genes. In multidrug-resistant cancer cells, this compound suppresses pathways involving ribosome biogenesis (RPL, RPS genes) and cell-cycle progression (CCND1, CDK6) [4]. Notably, MYC-dependent networks exhibit greater sensitivity to WDR5-0103 than MYC-independent ones, underscoring its precision in targeting oncogenic transcriptomes.
WDR5-0103 reduces global H3K4me3 levels by inhibiting SET1-family methyltransferases (MLL1–4, SET1A/B). In cellular models, treatment (5–20 μM, 72 hours) decreases H3K4me3 by 40–60% without altering H3K4me1/2 marks, indicating specificity for trimethylation [2] [7] [9]. This reduction correlates with reactivation of tumor suppressors (e.g., CDKN1A) and impaired cancer cell proliferation. In vivo, WDR5-0103 (2.5 mg/kg) lowers prefrontal cortex H3K4me3 in Alzheimer’s models, confirming blood-brain barrier penetration and central activity [7].
Table 2: Effects of WDR5-0103 on Histone Methylation and Functional Outputs
| System | H3K4me3 Reduction | Key Gene Expression Changes | Phenotypic Outcome |
|---|---|---|---|
| Leukemia cells | 50–60% | ↓ HOXA9, ↑ CDKN1A | Cell-cycle arrest |
| Multidrug-resistant tumors | 40–50% | ↓ ABCG2, ↓ ABCB1 | Chemosensitization |
| 5xFAD mouse brain | 30–40% | ↑ Synaptic genes (GRIN1, GRIA1) | Improved cognitive function |
WDR5-0103 exhibits >100-fold selectivity for WDR5 over other methyltransferases. In panel screens, it showed no inhibition of SETD7 (H3K4me1 methyltransferase), PRMT5 (arginine methyltransferase), or DOT1L (H3K79 methyltransferase) at concentrations up to 50 μM [5]. This specificity arises from its unique binding mode in the WDR5 pocket, which lacks homology to catalytic sites of other enzymes.
Table 3: Selectivity Profile of WDR5-0103
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